molecular formula C12H13ClFNO2S2 B2770939 2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1266697-01-1

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Cat. No. B2770939
CAS RN: 1266697-01-1
M. Wt: 321.81
InChI Key: OSNDNQSXMHKMEQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Properties of Sulfonated Polymers

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which utilize bis(4-fluorophenyl)sulfone (FPS) for their synthesis, reveals significant potential for fuel-cell applications. These copolymers exhibit high proton conductivity, comparable or superior to that of perfluorinated ionomer membranes like Nafion, making them promising candidates for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Novel Antimicrobial Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of fluorophenyl and thiophene derivatives. These compounds have shown excellent activity against various bacteria, indicating their usefulness in developing new antimicrobial agents (Puthran et al., 2019).

High-Performance Polymer Membranes

The development of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reaction showcases the application of fluorophenyl compounds in creating high-performance polymer membranes for electrochemical applications (Kim, Labouriau, Guiver, & Kim, 2011).

Advanced Polymer Synthesis

Research involving the synthesis of branched poly(ether ketone)s with pendant functional groups based on 1,1,1-Tris(4-hydroxyphenyl)ethane, which involves the use of 1,4-bis(4-fluorobenzoyl)benzene, underscores the role of fluorophenyl derivatives in creating advanced materials with potential applications in various fields, including coatings and adhesives (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).

Polymer Electrolytes for Fuel Cells

The creation of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, which incorporate sulfonated 4-fluorobenzophenone, for fuel cell applications is another area of interest. These polymers show high proton conductivity and good mechanical properties, making them suitable for use in fuel cell technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

2-(4-fluorophenyl)-2-thiophen-2-ylsulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2.ClH/c13-10-5-3-9(4-6-10)11(8-14)18(15,16)12-2-1-7-17-12;/h1-7,11H,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNDNQSXMHKMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

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